molecular formula C7H5Cl2F2NO B1410816 2,6-Dichloro-3-(difluoromethoxy)aniline CAS No. 1807058-05-4

2,6-Dichloro-3-(difluoromethoxy)aniline

Cat. No.: B1410816
CAS No.: 1807058-05-4
M. Wt: 228.02 g/mol
InChI Key: WIZAIBLBZIUGAG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)aniline is a halogenated aniline derivative featuring chlorine atoms at the 2- and 6-positions of the benzene ring and a difluoromethoxy (-OCHF₂) group at the 3-position. This compound is part of a broader class of substituted anilines, which are critical intermediates in agrochemical and pharmaceutical synthesis. The electron-withdrawing chlorine and difluoromethoxy groups significantly influence its electronic properties, solubility, and reactivity compared to unsubstituted aniline or analogs with electron-donating substituents.

Properties

CAS No.

1807058-05-4

Molecular Formula

C7H5Cl2F2NO

Molecular Weight

228.02 g/mol

IUPAC Name

2,6-dichloro-3-(difluoromethoxy)aniline

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(13-7(10)11)5(9)6(3)12/h1-2,7H,12H2

InChI Key

WIZAIBLBZIUGAG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Substituted anilines exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Substituted Anilines
Compound Name Molecular Formula Molecular Weight* Substituents Key Properties References
2,6-Dichloro-3-(difluoromethoxy)aniline C₇H₅Cl₂F₂NO 254.03 2,6-Cl; 3-OCHF₂ Strong electron-withdrawing effects; low solubility in polar solvents
2,6-Dichloro-4-(trifluoromethoxy)aniline C₇H₄Cl₂F₃NO 266.02 2,6-Cl; 4-OCHF₃ Para-substituted trifluoromethoxy increases steric bulk
2,3-Dichloro-6-(trifluoromethyl)aniline C₇H₄Cl₂F₃N 248.02 2,3-Cl; 6-CF₃ CF₃ group enhances lipophilicity and metabolic stability
2,6-Dichloro-3,5-dimethoxyaniline C₈H₉Cl₂NO₂ 236.07 2,6-Cl; 3,5-OCH₃ Methoxy groups act as weak electron donors; higher solubility in polar solvents
2,6-Difluoroaniline C₆H₅F₂N 129.11 2,6-F Smaller substituents; lower steric hindrance and higher reactivity

*Molecular weights calculated based on atomic masses.

Substituent Position and Reactivity

  • Meta vs. Para Substitution : The placement of the difluoromethoxy group at the 3-position (meta) in the target compound contrasts with analogs like 2,6-Dichloro-4-(trifluoromethoxy)aniline (para). Meta substitution directs electrophilic reactions to the 5-position, whereas para substitution may alter regioselectivity in further functionalization .
  • Halogen Effects : Chlorine atoms at 2 and 6 positions enhance electron withdrawal, reducing the nucleophilicity of the aromatic ring compared to fluorine-substituted analogs like 2,6-difluoroaniline .

Physicochemical Properties

  • Solubility : The difluoromethoxy group increases hydrophobicity compared to methoxy analogs (e.g., 2,6-Dichloro-3,5-dimethoxyaniline), reducing aqueous solubility .
  • Stability : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCHF₃) groups in analogs improve thermal and oxidative stability due to strong C-F bonds .

Key Research Findings

  • Biological Relevance : Structural analogs like 2,3-Dichloro-6-(trifluoromethyl)aniline are explored in drug discovery due to enhanced bioavailability from fluorinated groups .

Preparation Methods

Direct Halogenation and Ammoniation Approach

Overview:
This method involves starting from a chlorinated aromatic precursor, such as 3,4,5-trichlorobenzotrifluoride, followed by ammoniation to introduce the amino group at the 2,6-positions.

Key Steps:

  • Halogenation:
    The precursor undergoes selective chlorination or bromination to introduce chlorine atoms at the ortho positions relative to existing substituents. For instance, the process may involve chlorination with chlorine gas or N-chlorosuccinimide under controlled temperature conditions to prevent over-halogenation.

  • Ammoniation:
    The chlorinated intermediate is reacted with ammonia under pressure and elevated temperature (typically 150°C–180°C). This step replaces halogen atoms with amino groups, yielding 2,6-dichloroaniline.

  • Purification:
    The crude product is purified via recrystallization or distillation, achieving high purity (>99%).

Reaction Conditions & Data:

Parameter Range Optimal Notes
Temperature 150°C–180°C 165°C For ammoniation
Pressure 1–3 MPa 2 MPa To facilitate ammonia reaction
Raw Materials 3,4,5-Trichlorobenzotrifluoride - Starting precursor
Yield ~85–95% - High efficiency

Advantages:

  • High selectivity for ortho chlorines
  • Suitable for industrial scale
  • Uses readily available raw materials

Nitration and Reduction Pathway

Overview:
This route involves nitration of aniline derivatives, followed by reduction to obtain the amino compound.

Process Outline:

  • Nitration:
    Aniline reacts with dilute hydrochloric acid and hydrogen peroxide to form chlorinated nitrobenzenes, notably 2,4,6-trichloroaniline hydrochloride.

  • Acetylation & Reduction:
    The nitrated intermediate is acetylated with acetic anhydride to form a trichloroacetamide derivative, which upon catalytic hydrogenation yields 2,6-dichloroaniline.

  • Final Purification:
    The product is washed, recrystallized, and stored at low temperatures to prevent melting or degradation.

Reaction Conditions & Data:

Parameter Range Optimal Notes
Temperature 40°C–80°C 60°C During chlorination
Reaction Time 1–3 hours 2 hours For nitration step
Catalysts Pd/C - For hydrogenation
Yield ~80–90% - High yield process

Advantages:

  • Cost-effective raw materials
  • Simple post-treatment
  • Suitable for large-scale synthesis

Environmental and Process Optimization Notes

  • Resource Recovery:
    Ammonia and other volatile reagents are recovered via pressurized absorption tanks, minimizing waste and environmental contamination.

  • Reaction Conditions:
    Mild temperatures (150°C–180°C) and pressures (1–3 MPa) are employed to optimize yield while ensuring safety.

  • Raw Material Availability:
    Starting materials such as chlorinated benzenes and ammonia are inexpensive and readily available, supporting industrial scalability.

  • Process Advantages:
    The described methods avoid the use of corrosive acids like concentrated sulfuric acid, reducing equipment corrosion and waste treatment complexity.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Reaction Conditions Yield Environmental Notes
Halogenation + Ammoniation 3,4,5-Trichlorobenzotrifluoride Halogenation, ammoniation 150–180°C, 1–3 MPa, 8–12 h 85–95% Low waste, recyclable ammonia
Nitration + Reduction Aniline derivatives Nitration, acetylation, hydrogenation 40–80°C, 1–3 h 80–90% Mild conditions, high purity
Difluoromethoxy Introduction Chlorodifluoromethoxybenzene Nucleophilic substitution, fluorination 40–60°C 70–85% Environmentally friendly options

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-(difluoromethoxy)aniline under laboratory conditions?

Methodological Answer: A two-step synthesis is commonly employed:

Chlorination and Functionalization : Start with 3-(difluoromethoxy)aniline. Introduce chlorine substituents at the 2- and 6-positions using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (0–5°C) to avoid over-chlorination .

Purification : Recrystallize the product using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like polychlorinated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns. The difluoromethoxy group (-OCF2H) shows distinct splitting in <sup>19</sup>F NMR (δ ~ -80 to -85 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Retention time comparison with standards is critical .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (M+H<sup>+</sup> = 252.98 g/mol) and detect halogen isotopic patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors or dust .
  • Exposure Mitigation : Monitor for methemoglobinemia symptoms (e.g., cyanosis) using pulse oximetry. Immediate first aid includes administering methylene blue (1–2 mg/kg IV) .
  • Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., polarity) are modeled using COSMO-RS or SMD implicit solvation .
  • Molecular Dynamics (MD) : Simulate solvation shells in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to predict aggregation behavior.
    Case Study : DFT studies on analogous trifluoromethoxy anilines show reduced electron density at the amino group due to electron-withdrawing substituents, influencing coupling reactions .

Q. What strategies resolve contradictory data in degradation studies of halogenated anilines?

Methodological Answer:

  • Controlled Biodegradation Assays : Use Pseudomonas spp. cultures under aerobic/anaerobic conditions. Monitor metabolites (e.g., chlorocatechols) via GC-MS or LC-HRMS to identify pathway variations .
  • Isotopic Labeling : Track <sup>13</sup>C-labeled aniline derivatives to distinguish biotic vs. abiotic degradation. For example, <sup>13</sup>C-NMR can confirm cleavage of the difluoromethoxy group .
    Key Insight : Discrepancies in half-life data often arise from pH-dependent hydrolysis rates (e.g., faster degradation at pH > 9) .

Q. What advanced analytical methods quantify trace degradation products in environmental samples?

Methodological Answer:

  • Solid-Phase Microextraction (SPME) : Couple with GC-MS to detect sub-ppb levels of chlorinated intermediates (e.g., 2,6-dichloroaniline) in water samples .
  • Ion Mobility Spectrometry (IMS) : Differentiate isobaric degradation products (e.g., positional isomers) based on collision cross-section values .
  • Synchrotron Radiation Photoelectron Spectroscopy (SRPES) : Analyze surface adsorption of degradation byproducts on soil matrices, critical for ecotoxicity assessments .

Data Contradiction Analysis

Q. How to address inconsistencies in reported toxicity profiles of halogenated anilines?

Methodological Answer:

  • In Vitro/In Vivo Correlation : Compare Ames test results (mutagenicity) with zebrafish embryo assays (LC50). For example, discrepancies may arise from metabolite activation (e.g., nitroso derivatives) not captured in bacterial systems .
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity endpoints. Adjust parameters for halogen-specific effects (e.g., fluorine’s electronegativity) .

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